molecular formula C9H9N3O2 B13105462 2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione CAS No. 207000-31-5

2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione

Cat. No.: B13105462
CAS No.: 207000-31-5
M. Wt: 191.19 g/mol
InChI Key: WTDZLYDQHQUMAX-UHFFFAOYSA-N
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Description

2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione can be achieved through various methods, including cyclization, ring annulation, and cycloaddition . One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyrazine with suitable aldehydes or ketones can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione is unique due to its specific substitution pattern and the presence of both imidazo and pyrazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

207000-31-5

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-hydroxy-2,8-dimethyl-5-methylideneimidazo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C9H9N3O2/c1-4-7-10-5(2)9(14)12(7)6(3)8(13)11-4/h14H,3H2,1-2H3

InChI Key

WTDZLYDQHQUMAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=C)C(=O)N=C(C2=N1)C)O

Origin of Product

United States

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